molecular formula C8H10ClN3 B1365390 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine CAS No. 33852-01-6

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Cat. No. B1365390
CAS RN: 33852-01-6
M. Wt: 183.64 g/mol
InChI Key: ZJLJJVGPLBMEPQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound with the CAS Number: 33852-01-6 . It has a molecular weight of 183.64 and its IUPAC name is 4-chloro-2-(1-pyrrolidinyl)pyrimidine . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine involves the reaction of (S)-isopropyl 2-(tert-butoxy)-2-(4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethyl-5-(1,2,3,4-tetrahydroisoquinolin-6-yl)pyridin-3-yl)acetate with potassium carbonate in acetonitrile at 80℃ for 48 hours .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is 1S/C8H10ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 . The compound has a molecular formula of C8H10ClN3 .


Physical And Chemical Properties Analysis

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a solid at room temperature . It has a molecular weight of 183.64 and a molecular formula of C8H10ClN3 . The compound has a topological polar surface area of 29 Ų and a molar refractivity of 51.68 .

Scientific Research Applications

Non-Covalent Interactions in Pyrimidine Derivatives

  • A study by Zhang et al. (2018) focused on synthesizing 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas and analyzing their non-covalent interactions, including hydrogen bonds and van der Waals interactions. This research contributes to understanding the molecular structure and interactions in pyrimidine derivatives (Zhang et al., 2018).

Synthesis and Characterization of Pyrimidine Derivatives

  • Venkatachalam et al. (2002) conducted a study on the synthesis of di- and tricationic pyridinium substituted pyrimidines, providing insights into the molecular structure and characterization of these compounds (Venkatachalam et al., 2002).
  • Pivazyan et al. (2019) synthesized new derivatives of 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, revealing their potential in stimulating plant growth (Pivazyan et al., 2019).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Chang et al. (2013) utilized pyrimidine chelates to synthesize a new class of heteroleptic Ir(III) metal complexes, demonstrating their application in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Antiviral and Anticonvulsive Activities

  • Wei (2011) explored the synthesis of poly-substituted pyrimidine derivatives and their anti-TMV (Tobacco Mosaic Virus) activity, contributing to pesticide innovation research (Wei, 2011).
  • Dashyan et al. (2016) developed methods for preparing pyrrolo[2,3-d]pyrimidine derivatives and investigated their anticonvulsant activity (Dashyan et al., 2016).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4-chloro-2-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLJJVGPLBMEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440694
Record name 4-chloro-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

CAS RN

33852-01-6
Record name 4-Chloro-2-(1-pyrrolidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33852-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Ethoxy-2-pyrrolidin-1-ylpyrimidine (2.0 g, 10 mol) was added to 15 mL of POCl3, followed by the addition of 0.5 ml of DMF. The reaction mixture was irradiated under microwave at 160° C. for 1.5 h. Most of the solvent was evaporated in vacuo. The residue was added in portions to ice-water containing ammonia. The precipitate was filtered off. The aqueous filtrate was extracted with EtOAc. The organic phase was dried over sodium sulfate, filtered, and concentrated. The solid precipitate was combined with the crude residue and purified by silica gel column chromatography to afford the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Khurana, BQ Fu, AL Duddupudi… - Journal of medicinal …, 2017 - ACS Publications
The allosteric modulator 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea (PSNCBAM-1, 2) bound the cannabinoid receptor 1 (CB 1 ) and antagonized G protein …
Number of citations: 42 pubs.acs.org
Z Ebrahimpour, A Shiri, M Bakavoli… - Heterocyclic …, 2016 - degruyter.com
Synthesis of new 1,2-dihydro-3H-pyrazolo[3,4-d] pyrimidin-3-ones 4–6 starting with ethyl 4-hydroxy-2-methylthio-pyrimidine-5-carboxylate (1) under classical heating and microwave-…
Number of citations: 4 www.degruyter.com

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